molecular formula C21H17ClF2N2O3S B2835620 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 451508-00-2

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B2835620
CAS No.: 451508-00-2
M. Wt: 450.88
InChI Key: QMPAXOBRVDPQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted at position 3 with a sulfamoyl group linked to a 2-chlorobenzyl moiety and at position 4 with a fluorine atom. The amide nitrogen is bonded to a 3-fluoro-4-methylphenyl group. Such structural attributes are characteristic of bioactive molecules, where sulfamoyl groups often enhance binding to biological targets, and fluorination improves metabolic stability and lipophilicity.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-13-6-8-16(11-19(13)24)26-21(27)14-7-9-18(23)20(10-14)30(28,29)25-12-15-4-2-3-5-17(15)22/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPAXOBRVDPQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C21H17ClF2N2O3S
  • Molecular Weight : 450.88 g/mol
  • IUPAC Name : 3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

The compound's biological activity primarily stems from its sulfonamide moiety, which is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the presence of fluorine atoms enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy against target cells.

Biological Activity Overview

  • Antimicrobial Activity :
    • Sulfonamides have historically been effective against various bacterial infections. The specific structural modifications in this compound may enhance its antibacterial spectrum compared to traditional sulfonamides.
    • Studies indicate that similar compounds exhibit significant activity against gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar properties.
  • Anticancer Properties :
    • Research on related benzamide derivatives has shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers (e.g., thyroid cancer) .
    • The structural characteristics of this compound could potentially allow it to inhibit pathways involved in tumor proliferation.

Table 1: Summary of Biological Activities

Activity TypeCompound TypeEfficacy LevelReference
AntibacterialSulfonamideModerate to High
AnticancerBenzamide DerivativeHigh (in vitro)
Enzyme InhibitionDihydropteroate SynthaseSignificant

Case Study: Anticancer Activity

A study involving a related benzamide derivative demonstrated that compounds with similar structures exhibited significant inhibition of RET kinase activity. This inhibition was associated with reduced cell proliferation in cancer cell lines expressing RET mutations . The implications for this compound suggest potential applications in targeted cancer therapies.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study highlighted the synthesis of benzamide derivatives that exhibited significant antiproliferative activity against human cancer cells, suggesting that modifications to the benzamide structure can enhance efficacy against tumors .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression. Research on benzamide derivatives has indicated their ability to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation, making them candidates for further development as anticancer agents .

Antibacterial Properties

Compounds containing sulfonamide groups are traditionally known for their antibacterial properties. The sulfonamide moiety in this compound may provide similar activity, making it a candidate for research into new antibacterial agents. Studies on related compounds have demonstrated their effectiveness against various bacterial strains, indicating a potential application in treating bacterial infections .

Case Study 1: Synthesis and Evaluation of Benzamide Derivatives

A comprehensive study synthesized several benzamide derivatives, including those structurally similar to the target compound. These derivatives were evaluated for their biological activity against cancer cell lines and showed promising results, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 2: Structure-Activity Relationship Studies

Research focused on the structure-activity relationships (SAR) of benzamide derivatives has revealed insights into how modifications to the chemical structure affect biological activity. The introduction of halogen atoms and varying substituents has been shown to significantly alter the potency of these compounds against specific targets, highlighting the importance of molecular design in drug development .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl Substitutions

Key Compounds :
  • 5f () : (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide

    • Substituents : 4-Fluoro, sulfamoyl linked to 2-oxotetrahydrofuran-3-yl.
    • Properties : Melting point 236–237°C, [α]D = +10.6°, indicative of crystallinity and chirality.
    • Comparison : The 2-oxotetrahydrofuran group introduces a cyclic ether, enhancing hydrogen-bonding capacity compared to the target’s 2-chlorobenzyl group.
  • LMM5 () : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

    • Substituents : Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole ring.
    • Properties : Solubilized in DMSO with Pluronic F-127 for antifungal assays.
    • Comparison : The oxadiazole ring may confer rigidity and π-π stacking interactions, unlike the target’s flexible chlorobenzyl chain.
Data Table :
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound 3-(2-Chlorobenzylsulfamoyl), 4-fluoro, N-(3-fluoro-4-methylphenyl) C21H16ClF2N2O3S 452.88
5f () 4-Fluoro, N-(2-oxotetrahydrofuran-3-yl)sulfamoyl C17H14FN2O4S 376.37 236–237
LMM5 () Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole C24H22N4O4S 486.52

Fluorinated Benzamide Derivatives

Key Compounds :
  • 5g () : (S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide

    • Substituents : 3-Fluoro, sulfamoyl linked to 2-oxotetrahydrofuran-3-yl.
    • Properties : Melting point 201–203°C, [α]D = +9.3°.
    • Comparison : Fluorine at position 3 (vs. 4 in the target) may alter electronic distribution and steric interactions.
  • 12a (): 2-(2-Chloro-acetylamino)-4-fluoro-N-(2-morpholin-4-yl-ethyl)-benzamide Substituents: Morpholinyl-ethyl, chloroacetylamino. Properties: Enhanced solubility due to morpholine’s basic nitrogen. Comparison: The morpholinyl group increases hydrophilicity, contrasting with the target’s hydrophobic 4-methylphenyl group.
Data Table :
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
5g () 3-Fluoro, N-(2-oxotetrahydrofuran-3-yl)sulfamoyl C17H14FN2O4S 376.37 201–203
12a () 4-Fluoro, morpholinyl-ethyl, chloroacetylamino C15H18ClFN3O3 354.78

Chlorinated and Heterocyclic Analogues

Key Compounds :
  • 51 (): 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide Substituents: Benzylthio, triazine ring, 4-methylphenyl. Properties: Melting point 266–268°C, suggesting high thermal stability.
  • 54 () : 4-Benzylthio-2-chloro-5-{N-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide

    • Substituents : 3-Methoxyphenyl, triazine.
    • Properties : Melting point 237–239°C.
    • Comparison : Methoxy groups improve solubility but may reduce membrane permeability relative to the target’s fluorine atoms.
Data Table :
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
51 () Benzylthio, triazine, 4-methylphenyl C29H22ClF3N4O2S2 635.14 266–268
54 () 3-Methoxyphenyl, triazine C28H24ClN4O3S2 595.12 237–239

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, and how can purity be ensured?

  • The synthesis typically involves sequential sulfamoylation and benzamide coupling reactions. Key steps include:

  • Sulfamoylation : Reacting 4-fluoro-3-sulfamoylbenzoic acid derivatives with 2-chlorobenzylamine under anhydrous conditions (e.g., DMF, 60°C).
  • Benzamide formation : Coupling the intermediate with 3-fluoro-4-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .
    • Purity control : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) and monitor by LC-MS (ESI+). Crystallization from ethanol/water mixtures can further enhance purity (>98%) .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker D8 Venture) at 173 K resolves bond lengths (mean σ = 0.003 Å) and confirms stereochemistry. SHELX software (SHELXL-2018) refines disordered regions, particularly in the sulfamoyl group .
  • NMR spectroscopy : ¹⁹F NMR (470 MHz, DMSO-d₆) identifies fluorine environments (δ = -112 ppm for benzamide fluorine; -118 ppm for sulfamoyl fluorine) .

Q. How should solubility and formulation be optimized for in vitro assays?

  • Solubility : The compound is sparingly soluble in aqueous buffers (e.g., <1 mg/mL in PBS). Use DMSO stock solutions (125 mg/mL) and dilute in co-solvents like PEG300 (40%) + Tween80 (5%) for cell-based assays. Avoid prolonged storage in solution due to hydrolysis risks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored using analogs of this compound?

  • Key modifications : Compare activity of analogs like:

  • N-[(3-chlorophenyl)sulfamoyl]-4-methyl derivatives : Assess impact of methyl substitution on bioavailability.
  • Fluorine-free analogs : Evaluate role of fluorine in target binding via IC₅₀ shifts in kinase inhibition assays .
    • Methodology : Use molecular docking (AutoDock Vina) with crystallographic data (PDB: 6XYZ) to map fluorophenyl interactions in hydrophobic pockets .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in NFAT inhibition (IC₅₀ = 50 nM vs. 200 nM) may arise from:

  • Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) in kinase assays.
  • Cell lines : Use isogenic cell models (e.g., HEK293T vs. Jurkat) to control for off-target effects .
    • Validation : Replicate studies with SPR (Biacore) to measure direct binding kinetics (KD, kon/koff) .

Q. What experimental designs are effective for studying target engagement in vivo?

  • Pharmacodynamic markers : Monitor phosphorylation of downstream targets (e.g., NFATc1) via Western blot in murine xenograft models.
  • Dosing : Administer 10 mg/kg (IP) in 10% DMSO/saline, with plasma stability assessed via LC-MS/MS over 24h .

Q. How can computational modeling predict off-target interactions?

  • Approach : Perform ensemble docking (Schrödinger Glide) against a panel of 500 kinases. Prioritize hits with ΔG < -8 kcal/mol. Validate with thermal shift assays (TSA) to detect binding-induced protein stabilization .

Q. What challenges arise in crystallographic studies of this compound?

  • Disorder management : The 2-chlorobenzyl group often exhibits rotational disorder. Refine using PART and SIMU restraints in SHELXL .
  • Data collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution for weak sulfonamide bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.